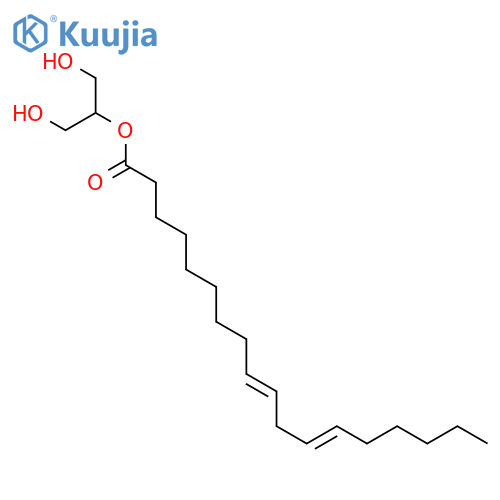Cas no 3443-82-1 (2-Linoleoyl-rac-glycerol)
2-リノレオイル-rac-グリセロールは、不飽和脂肪酸であるリノール酸がグリセロールの2位にエステル結合したモノアシルグリセロールです。この化合物は、脂質代謝研究や細胞シグナル伝達機構の解析において重要な役割を果たします。特に、生体膜の構成成分としての特性や、酵素反応の基質としての利用価値が高く、in vitro実験系での使用に適しています。高い化学的純度と安定性を有し、脂溶性化合物の溶解性調整やリポソーム調製にも応用可能です。生化学的アッセイや薬理学的研究における標準物質としての有用性が認められています。

2-Linoleoyl-rac-glycerol structure
商品名:2-Linoleoyl-rac-glycerol
2-Linoleoyl-rac-glycerol 化学的及び物理的性質
名前と識別子
-
- 2-Linoleoyl-rac-glycerol
- 1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate
- 2-Linoleoyl Glycerol
- 2-Linoleoylglycerol solution
- 9,12-Octadecadienoicacid (9Z,12Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester
- 2-Glyceryl 9,12-octadecadienoate
- 2-linoleoyl-sn-glycerol
- 2-Monolinolein
- 2-Monolinoleoylglycerol
- Glyceryl 2-linoleate
- linoleic acid monoacylglycerol
- Linolein,2-mono
- β-Monolinolein
- (9Z,12Z)-9,12-Octadecadienoic acid 2-hydroxy-1-(hydroxymethyl)ethyl ester
- SR-01000946563-1
- CHEBI:75457
- Linolein, 2-mono-
- 9,12-Octadecadienoic acid (9Z,12Z)-, 2-hydroxy-1-(hydroxymethyl)ethylester
- 3443-82-1
- DTXSID301016998
- NCGC00169939-01
- 2-Hydroxy-1-(hydroxymethyl)ethyl (9Z,12Z)-9,12-octadecadienoate #
- SR-01000946563
- .beta.-Monolinolein
- MG(0:0/18:2)
- MG(0:0/18:2n6)
- 7OVH75512R
- UNII-7OVH75512R
- MAG(0:0/18:2)
- Q27145325
- HMS3649E03
- 2-linoleoyl-glycerol
- SCHEMBL145068
- MAG(0:0/18:2n6)
- 2-(9Z,12Z-octadecadienoyl)-glycerol
- MAG(0:0/18:2w6)
- MG(0:0/18:2(9Z,12Z)/0:0)
- beta-Monolinolein
- 9,12-Octadecadienoic acid (9Z,12Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester
- 2-Linoleoylglycerol
- 9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester
- MG (0:0/18:2(n-6)/0:0)
- BRD-K90410933-001-01-7
- ACon1_002339
- J-019604
- MG(0:0/18:2w6)
- IEPGNWMPIFDNSD-HZJYTTRNSA-N
- 2-Linoleoyl-rac-glycerol (>80%)
- 2-Linoleoyl-rac-glycerol (technical grade)
- 2- glyceryl ester
- 2-LG
- VL7
- PD021042
- 2-(9Z,12Z-octadecadienoyl)-rac-glycerol
-
- MDL: MFCD05863969
- インチ: InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-
- InChIKey: IEPGNWMPIFDNSD-HZJYTTRNSA-N
- ほほえんだ: CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CO
計算された属性
- せいみつぶんしりょう: 354.27700
- どういたいしつりょう: 354.27700969g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 18
- 複雑さ: 346
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 5.6
じっけんとくせい
- 密度みつど: 0.981
- ゆうかいてん: 9°C
- ふってん: 485°C at 760 mmHg
- フラッシュポイント: 華氏温度:35.6°f
摂氏度:2°c - 屈折率: 1.488
- PSA: 66.76000
- LogP: 4.69630
- 濃度: ~0.1 M in acetonitrile
2-Linoleoyl-rac-glycerol セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H225-H302 + H312 + H332-H319
- 警告文: P210-P280-P305+P351+P338
- 危険物輸送番号:UN 1648 3 / PGII
- WGKドイツ:3
- 危険カテゴリコード: 11-20/21/22-36
- セキュリティの説明: 16-36/37
-
危険物標識:


- ちょぞうじょうけん:−20°C
2-Linoleoyl-rac-glycerol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65042-5mg |
2-Linoleoyl Glycerol |
3443-82-1 | 98% | 5mg |
¥1241.00 | 2023-09-09 | |
| TRC | L467960-50mg |
2-Linoleoyl-rac-glycerol (>80%) |
3443-82-1 | 50mg |
$ 666.00 | 2023-09-07 | ||
| TRC | L467960-1mg |
2-Linoleoyl-rac-glycerol (>80%) |
3443-82-1 | 1mg |
$64.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65042-500ug |
2-Linoleoyl Glycerol |
3443-82-1 | 98% | 500ug |
¥166.00 | 2023-09-09 | |
| TRC | L467965-100mg |
2-Linoleoyl-rac-glycerol (technical grade) |
3443-82-1 | 100mg |
$ 1200.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-223446A-1mg |
2-Linoleoyl glycerol, |
3443-82-1 | 1mg |
¥241.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-216223-10mg |
2-Linoleoyl-rac-glycerol, |
3443-82-1 | 10mg |
¥2482.00 | 2023-09-05 | ||
| 1PlusChem | 1P01DPZR-5mg |
9,12-Octadecadienoic acid (9Z,12Z)-, 2-hydroxy-1-(hydroxymethyl)ethylester |
3443-82-1 | ≥95% (as a 9:1 mixture of the 2-LG and 1-LG) | 5mg |
$158.00 | 2024-05-05 | |
| A2B Chem LLC | AX19031-1mg |
9,12-Octadecadienoic acid (9Z,12Z)-, 2-hydroxy-1-(hydroxymethyl)ethylester |
3443-82-1 | ≥95% (as a 9:1 mixture of the 2-LG and 1-LG) | 1mg |
$26.00 | 2024-04-20 | |
| 1PlusChem | 1P01DPZR-1mg |
9,12-Octadecadienoic acid (9Z,12Z)-, 2-hydroxy-1-(hydroxymethyl)ethylester |
3443-82-1 | ≥95% (as a 9:1 mixture of the 2-LG and 1-LG) | 1mg |
$68.00 | 2024-05-05 |
2-Linoleoyl-rac-glycerol 関連文献
-
Raphael Mechoulam,Shimon Ben-Shabat Nat. Prod. Rep. 1999 16 131
-
Rabab Kamel,Abeer Salama,Nermine M. Shaffie,Nesma M. Salah Food Funct. 2020 11 5357
-
3. The lipidomic profile of the nanoparticle-biomolecule corona reflects the diversity of plasma lipidsLana Papafilippou,Anna Nicolaou,Alexandra C. Kendall,Dolores Camacho-Mu?oz,Marilena Hadjidemetriou Nanoscale 2023 15 11038
-
Muhammad Ijaz Ahmad,Muhammad Umair Ijaz,Muzahir Hussain,Iftikhar Ali Khan,Noreen Mehmood,Sultan Mehmood Siddiqi,Congcong Liu,Di Zhao,Xinglian Xu,Guanghong Zhou,Chunbao Li Food Funct. 2020 11 236
-
5. The lipidomic profile of the nanoparticle-biomolecule corona reflects the diversity of plasma lipidsLana Papafilippou,Anna Nicolaou,Alexandra C. Kendall,Dolores Camacho-Mu?oz,Marilena Hadjidemetriou Nanoscale 2023 15 11038
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
